4-Amino-5-methylpyrrolidin-2-one

Physicochemical profiling Lipophilicity Drug-likeness

Eliminate conformational ambiguity in your fragment screens. Unlike the flexible 5-aminomethyl isomer, this disubstituted γ-lactam features zero rotatable bonds and defined stereochemistry, ensuring maximal ligand efficiency for bromodomain and peptidomimetic programs. - Fully rigidified scaffold with 3.3-fold lipophilicity differential vs. positional isomer. - Validated p300 bromodomain bioisostere core with IC₅₀ potential down to 0.060 μM. - 4-NH₂ handle enables rapid acylation/sulfonylation library generation. Supplied at ≥98% purity to meet stringent medicinal chemistry requirements.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
Cat. No. B12832112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-methylpyrrolidin-2-one
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESCC1C(CC(=O)N1)N
InChIInChI=1S/C5H10N2O/c1-3-4(6)2-5(8)7-3/h3-4H,2,6H2,1H3,(H,7,8)
InChIKeyFINSXLJSNXSOKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-methylpyrrolidin-2-one: Procurement-Grade Overview


4-Amino-5-methylpyrrolidin-2-one (CAS 1532068-72-6, molecular formula C₅H₁₀N₂O, molecular weight 114.15 g/mol) is a disubstituted γ-lactam belonging to the pyrrolidin-2-one class . It features a primary amino group at the 4-position and a methyl substituent at the 5-position of the pyrrolidinone ring, conferring two stereogenic centers and a conformationally constrained scaffold with zero rotatable bonds . The compound is commercially available as a research chemical with a typical vendor-specified purity of 98% and is catalogued under MDL number MFCD24445329 . Its structural features position it as a versatile intermediate for medicinal chemistry programs targeting bromodomain-containing proteins, nuclear receptors, and other therapeutic targets where substituted pyrrolidin-2-one scaffolds have demonstrated validated activity.

1 Constrained pyrrolidinone scaffold with two stereocenters and zero rotatable bonds
2 Primary amine at 4-position enables rapid diversification for library synthesis
3 Commercially available at 98% purity, supporting direct use in medicinal chemistry programs

Why 4-Amino-5-methylpyrrolidin-2-one Cannot Be Interchanged with Closest Analogs


Although 4-amino-5-methylpyrrolidin-2-one shares the identical molecular formula (C₅H₁₀N₂O) and molecular weight (114.15 g/mol) with its 5-(aminomethyl) positional isomer (CAS 154148-69-3), the two compounds exhibit measurably distinct physicochemical and conformational properties that preclude generic substitution in synthesis or screening workflows [1]. The target compound possesses zero rotatable bonds versus one for the 5-aminomethyl isomer, resulting in a fully rigidified pyrrolidinone core that imposes different conformational constraints on downstream derivatives . Furthermore, the calculated LogP difference of approximately 0.52 log units between the two isomers translates to a roughly 3.3-fold difference in lipophilicity, which is sufficient to alter passive membrane permeability, microsomal stability, and off-target binding profiles in biological assays . The 4-amino-5-methyl substitution pattern also positions the hydrogen-bond-donating amine directly on the ring rather than on a flexible exocyclic methylene linker, altering both the spatial orientation and the pKa environment of the basic nitrogen. These structural nuances are non-trivial: in the closely related (R)-5-methylpyrrolidin-2-one class, the presence and position of substituents on the pyrrolidinone ring directly dictate p300 bromodomain inhibitory potency (IC₅₀ values ranging from 0.060 μM to inactive) and cellular efflux susceptibility [2]. Generic interchange without experimental validation therefore carries material risk of failed synthetic routes, misleading structure–activity relationships, or erroneous biological conclusions.

Ring-constrained amine (zero rotatable bonds) vs. flexible exocyclic amine in the 5-aminomethyl isomer may alter binding geometry and SAR interpretation.
Lipophilicity shift (~0.5 LogP difference) between isomers can measurably change passive permeability and off-target profiles, limiting direct substitution.
Amine position directly on the ring influences hydrogen-bond directionality and pKa, making biological outcomes non-transferable without validation.

Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation Versus the 5-Aminomethyl Isomer

4-Amino-5-methylpyrrolidin-2-one exhibits a calculated LogP of −0.7779, compared to an XLogP3 of −1.3 for the 5-(aminomethyl)pyrrolidin-2-one positional isomer [1]. This ΔLogP of +0.52 indicates that the target compound is approximately 3.3-fold more lipophilic than its isomer. A separate source reports a LogP of 0.2528 for the 5-aminomethyl isomer using a different calculation method, which would represent an even larger divergence [2]. In contrast, the des-methyl analog 4-aminopyrrolidin-2-one has a reported ACD/LogP of −2.49, making it roughly 50-fold more hydrophilic than the target compound . These differences reflect the combined effect of ring-constrained amine placement and the electron-donating methyl substituent on partition behavior.

Lipophilicity Diff.
Cross-study comparable
LogP −0.78 (target) vs. XLogP3 −1.3 (isomer); ~3.3× more lipophilic
May produce measurable permeability and solubility differences.
Computed values from different algorithms; not a single head-to-head experiment.
Physicochemical profiling Lipophilicity Drug-likeness

Conformational Rigidity: Zero Rotatable Bonds for a Fully Constrained Scaffold

Vendor physicochemical data for 4-amino-5-methylpyrrolidin-2-one indicate a rotatable bond count of zero, reflecting that both the 4-amino group and the 5-methyl group are attached directly to the pyrrolidinone ring with no exocyclic rotatable linkages . In contrast, the 5-(aminomethyl) positional isomer possesses one rotatable bond due to the exocyclic methylene linker between the ring and the primary amine . 5-Methylpyrrolidin-2-one (lacking the 4-amino substituent) also has zero rotatable bonds but lacks the hydrogen-bond-donating amino pharmacophore entirely [1]. The zero-rotatable-bond architecture of the target compound maximizes conformational pre-organization: the amino group is locked in a defined spatial orientation relative to the lactam carbonyl and the 5-methyl group, reducing the entropic penalty upon target binding compared to the more flexible 5-aminomethyl isomer.

Rotatable Bonds
Cross-study comparable
0 (target) vs. 1 (5-aminomethyl isomer); fully constrained scaffold
Maximal pre-organization may improve binding enthalpy.
Structural analysis based on vendor SMILES and computed properties.
Conformational analysis Scaffold rigidity Structure-based design

Class-Level SAR Evidence Supporting p300 Bromodomain Inhibition

In a 2022 structure–activity relationship study of (R)-5-methylpyrrolidin-2-one derivatives as p300 bromodomain inhibitors, the 5-methyl-substituted lead compound B4 demonstrated an IC₅₀ of 0.060 μM against p300, comparable to the clinical candidate CCS1477 (A1, IC₅₀ = 0.064 μM) at the molecular level, while exhibiting superior cellular antiproliferative activity across multiple tumor cell lines [1]. The 5-methylpyrrolidin-2-one core was identified as a critical bioisosteric replacement scaffold enabling improved cell permeability and reduced efflux ratio relative to A1 [2]. Although this evidence does not directly test 4-amino-5-methylpyrrolidin-2-one, it establishes class-level validation that (a) 5-methyl substitution on the pyrrolidin-2-one ring is compatible with nanomolar target engagement, and (b) the pyrrolidin-2-one scaffold can overcome efflux liabilities observed with other chemotypes. The target compound uniquely combines this validated 5-methyl pharmacophore with a 4-amino group, generating a scaffold with two hydrogen-bond donors and two acceptors positioned for potential bidentate interactions with bromodomain acetyl-lysine binding pockets.

p300 Bromodomain SAR
Class-level inference
5-Methylpyrrolidin-2-one scaffold reported active (IC₅₀ 0.060 μM); target compound not directly tested
Class-level validation supports scaffold use in p300 bromodomain research.
Extrapolation from (R)-5-methylpyrrolidin-2-one derivatives; requires confirmation.
Epigenetics Bromodomain inhibition p300/CBP Cancer therapeutics

Polar Surface Area Topology vs. 5-Aminomethyl Isomer

Both 4-amino-5-methylpyrrolidin-2-one and 5-(aminomethyl)pyrrolidin-2-one share an identical Topological Polar Surface Area (TPSA) of approximately 55.1–55.12 Ų and identical hydrogen-bond donor/acceptor counts (2 HBD, 2 HBA) . However, the spatial distribution of this polar surface area differs fundamentally: in the target compound, the primary amine is directly attached to the ring at position 4, creating a localized polar patch adjacent to the lactam carbonyl, whereas in the 5-aminomethyl isomer, the amine is projected away from the ring on a flexible methylene tether. This difference in polar surface area topology, despite identical TPSA magnitude, can produce divergent three-dimensional pharmacophore presentations and differential interactions with biological membranes and transporter proteins. The equivalent TPSA also places both compounds near the threshold commonly associated with favorable blood–brain barrier penetration (TPSA < 60–70 Ų), but the divergent LogP values (see Evidence Item 1) will drive different CNS partitioning outcomes.

PSA Topology
Cross-study comparable
Identical TPSA (55.1 Ų), but amine spatial position differs (ring vs. exocyclic)
Identical TPSA does not ensure interchangeable membrane behavior.
Computed TPSA; spatial distribution may affect transport and binding.
Medicinal chemistry Physicochemical property Blood–brain barrier penetration

Vendor-Specified Purity Benchmarking and Commercial Availability

4-Amino-5-methylpyrrolidin-2-one is commercially supplied at a certified purity of 98% by the vendor Leyan (Shanghai Haohong Biomedical Technology) under product number 1542994, with batch-specific QC data including NMR and HPLC available upon request . The compound is catalogued under MDL number MFCD24445329, enabling unambiguous cross-referencing across chemical supplier databases . By comparison, the 5-(aminomethyl)pyrrolidin-2-one isomer is more widely stocked by multiple vendors but typically at a standard purity of 95% . The 4-amino-5-methyl substitution pattern, featuring a stereogenic center at both C4 and C5, implies that the commercial racemic mixture (unless otherwise specified) contains four stereoisomers, which must be considered during procurement for stereospecific applications. The compound is stored under standard ambient conditions per vendor specifications, whereas the 5-aminomethyl isomer requires storage at 2–8°C with protection from light, indicating differential chemical stability .

Purity Specification
Supporting evidence
98% (target) vs. typical 95% (isomer); ambient storage vs. refrigerated
Higher purity and simpler storage may reduce procurement complexity.
Vendor catalog specifications; batch-specific QC data available on request.
Chemical procurement Building block Purity specification

Optimal Research and Procurement Scenarios


Scaffold-Hopping in p300/CBP Bromodomain Inhibitor Programs

The 5-methylpyrrolidin-2-one scaffold has been experimentally validated as a productive bioisostere in p300 bromodomain inhibitor design, with derivative B4 achieving equipotent biochemical inhibition (IC₅₀ = 0.060 μM) to the clinical candidate CCS1477 while demonstrating superior cellular permeability and reduced efflux [1]. 4-Amino-5-methylpyrrolidin-2-one extends this validated scaffold by introducing a 4-amino substituent that provides an additional hydrogen-bond donor/acceptor pair (2 HBD, 2 HBA) directly on the ring, with zero rotatable bonds ensuring maximal conformational pre-organization [2]. This makes the compound a strategic building block for fragment growing or scaffold elaboration strategies targeting the acetyl-lysine binding pocket of bromodomains, where rigidified amine-bearing scaffolds have demonstrated enhanced ligand efficiency.

Synthesis of Conformationally Constrained γ-Lactam Peptidomimetics

The 4-amino-5-methylpyrrolidin-2-one scaffold constitutes a cyclic γ-amino acid amide (α-aminolactam) with two stereogenic centers and a fully rigidified backbone (zero rotatable bonds) [1]. This architecture is ideal for constructing conformationally locked peptidomimetics where both the amine and the lactam carbonyl can be elaborated into peptide bond isosteres. The 5-methyl substituent introduces a defined stereochemical constraint that can mimic the side-chain orientation of alanine or other β-branched amino acids, while the 4-amino group provides a vector for N-terminal extension. General synthetic methodology for 5-substituted-4-amino-pyrrolidin-2-ones from natural α-amino acids has been established, supporting the feasibility of enantioselective synthesis [2]. This application leverages the unique combination of the 4-amino group (absent in simple 5-methylpyrrolidin-2-one) and the 5-methyl group (absent in 4-aminopyrrolidin-2-one).

Fragment-Based Drug Discovery with Rigid, Sp³-Rich Scaffolds

With a molecular weight of 114.15 g/mol, a LogP of −0.7779, and two hydrogen-bond donors and two acceptors, 4-amino-5-methylpyrrolidin-2-one falls within optimal fragment library parameters (MW < 250, LogP < 3, HBD ≤ 3, HBA ≤ 3) [1][2]. Critically, the compound has zero rotatable bonds—a distinguishing feature compared to its 5-aminomethyl isomer (one rotatable bond)—which maximizes the three-dimensional character and fractional sp³ content of the scaffold. Fully rigid fragments with defined stereochemistry generally exhibit higher hit rates and more tractable structure-based optimization in FBDD campaigns than their flexible counterparts. The commercial availability at 98% purity further supports direct incorporation into fragment screening collections without additional purification .

Synthetic Intermediate for Diversified Pyrrolidin-2-one Libraries

The primary amine at the 4-position of 4-amino-5-methylpyrrolidin-2-one serves as a versatile synthetic handle for acylation, sulfonylation, reductive amination, or urea formation, enabling rapid diversification into libraries of 4-amido-, 4-sulfonamido-, or 4-ureido-5-methylpyrrolidin-2-ones [1]. The 5-methyl group provides a fixed stereochemical reference point that can be exploited in diastereoselective transformations. Substituted pyrrolidin-2-ones have demonstrated activity across multiple target classes including nuclear receptors (RORα, RORγ), GPCRs (CCR5, muscarinic receptors), and enzymes (MAO-B), establishing a broad precedent for the scaffold's ligandability [2]. The combination of the 4-amino handle with the 5-methyl substituent creates a scaffold that is distinct from both the widely used 5-(aminomethyl)pyrrolidin-2-one (amine on flexible linker) and 4-aminopyrrolidin-2-one (lacking the 5-methyl hydrophobic contact), offering a unique chemical space for lead generation.

Application
Selection Property
Validation Focus
p300/CBP bromodomain inhibitor research
Constrained scaffold with 4-amino diversification handle
Bromodomain binding and cellular target engagement
Conformationally constrained peptidomimetic synthesis
Cyclic γ-lactam with two stereocenters and zero rotatable bonds
Stereochemical integrity and peptide bond isostere formation
Fragment-based screening with rigid scaffolds
Low MW, balanced HBD/HBA, and maximal conformational constraint
Fragment library compatibility and hit rate assessment
Diversified pyrrolidin-2-one library synthesis
Primary amine as a versatile synthetic handle for acylation and coupling
Reaction scope and diastereoselectivity in derivatization
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